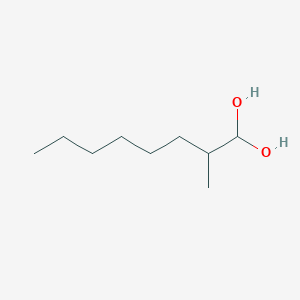![molecular formula C10H16O4 B14266907 tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate CAS No. 159025-86-2](/img/structure/B14266907.png)
tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate: is an organic compound that belongs to the class of acrylates. Acrylates are esters of acrylic acid and are known for their wide range of applications in various fields such as polymer chemistry, coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a tert-butyl group, an acetyloxy group, and a prop-2-enoate moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate typically involves the esterification of acrylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The acetyloxy group can be introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield acrylic acid and tert-butyl alcohol.
Polymerization: The vinyl group in the prop-2-enoate moiety can undergo free radical polymerization to form polyacrylates, which are used in coatings and adhesives.
Transesterification: The ester group can be exchanged with other alcohols in the presence of a catalyst such as sodium methoxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Transesterification: Alcohols, sodium methoxide as a catalyst.
Major Products Formed:
Hydrolysis: Acrylic acid, tert-butyl alcohol.
Polymerization: Polyacrylates.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Chemistry: tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate is used as a monomer in the synthesis of polyacrylates, which are employed in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance .
Biology and Medicine: In biomedical applications, polyacrylates derived from this compound are used in drug delivery systems, hydrogels, and tissue engineering scaffolds. The biocompatibility and tunable properties of these materials make them suitable for various medical applications .
Industry: In the industrial sector, this compound is used in the production of paints, varnishes, and coatings. Its ability to form durable and resistant films makes it valuable in protective coatings for various surfaces .
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate primarily involves its reactivity as an acrylate ester. The vinyl group in the prop-2-enoate moiety can undergo polymerization, leading to the formation of long polymer chains. The acetyloxy group can participate in esterification and transesterification reactions, modifying the chemical properties of the compound .
Comparison with Similar Compounds
tert-Butyl acrylate: Similar in structure but lacks the acetyloxy group.
Methyl acrylate: Contains a methyl group instead of a tert-butyl group.
Ethyl acrylate: Contains an ethyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate is unique due to the presence of both the tert-butyl and acetyloxy groups, which impart distinct chemical properties. The tert-butyl group provides steric hindrance, enhancing the stability of the compound, while the acetyloxy group offers additional reactivity for esterification and transesterification reactions .
Properties
CAS No. |
159025-86-2 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
tert-butyl 2-(acetyloxymethyl)prop-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-7(6-13-8(2)11)9(12)14-10(3,4)5/h1,6H2,2-5H3 |
InChI Key |
LYCYNSLKFKJEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


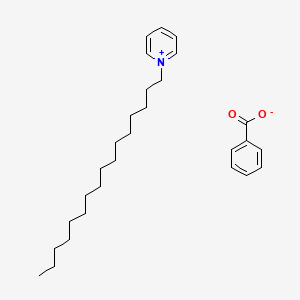
![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
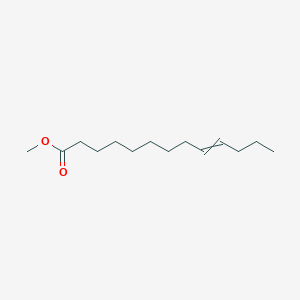
![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)
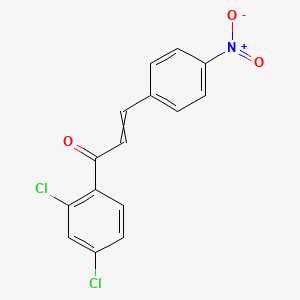


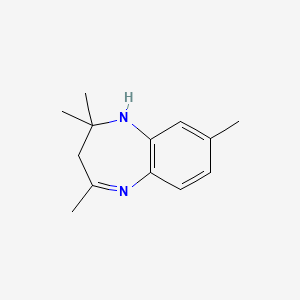
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
